2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-16-14(17-9)18-12-8-10-4-2-3-5-11(10)13(12)15/h2-7,12-13H,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFZCRYIHJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CC3=CC=CC=C3C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication in various models:
- HIV Inhibition : Research has demonstrated that modifications on the pyrimidine ring can enhance inhibitory effects against HIV reverse transcriptase. Compounds with similar structural motifs have shown IC50 values as low as 0.02 μM against HIV strains, indicating potent antiviral activity .
- Other Viral Targets : The antiviral potential extends to other viruses such as the measles virus and dengue virus, where structure-activity relationship (SAR) studies revealed that specific substitutions at the pyrimidine position significantly increased efficacy .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyrimidine derivatives are well-known for their role in cancer therapeutics:
- Mechanisms of Action : The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways critical for tumor growth. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar frameworks may offer neuroprotective benefits:
- Cognitive Function : Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's .
Data Tables
Case Study 1: HIV Reverse Transcriptase Inhibition
In a study focusing on the SAR of pyrimidine derivatives, researchers synthesized various analogs of this compound. They found that specific modifications led to enhanced binding affinity to HIV reverse transcriptase, achieving IC50 values lower than standard treatments .
Case Study 2: Anticancer Activity
Another investigation evaluated the anticancer properties of this compound in vitro against human breast cancer cell lines. The results indicated significant cell death at low concentrations, suggesting a promising therapeutic index for further development .
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Ladostigil () merges the indenamine core with a carbamate group, enabling dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO). This contrasts with the target compound’s pyrimidinyloxy group, which may prioritize receptor binding over enzyme inhibition.
- Propargylamine-substituted indenamines (e.g., rasagiline fragment in ) exhibit MAO-B selectivity, highlighting how terminal alkynes enhance enzyme interaction.
- 4-Methoxybenzyl derivatives () target viral receptors, suggesting substituent bulkiness and electron-donating groups influence target specificity.
Structural Isomerism and Pharmacokinetics
- Positional Isomerism : The target compound’s pyrimidinyloxy group at the 2-position contrasts with 4-(2,3-dihydro-1H-inden-1-yl)pyrimidin-2-amine (), where the pyrimidine is directly attached to the indene ring. This positional shift alters electron distribution and bioavailability.
- Spirocyclic Modifications : Compounds like (S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-indenamine () incorporate spirocycles to enhance metabolic stability and G protein-biased mu-opioid receptor agonism, a feature absent in simpler indenamine derivatives.
Biological Activity
The compound 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a derivative of the indene and pyrimidine classes, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.26 g/mol. The compound features a pyrimidine moiety linked to an indene structure via an ether bond, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of the compound against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, with some compounds in similar classes showing MIC values as low as 15.625 µM against S. aureus and 62.5 µM against E. faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 2-[(4-Methylpyrimidin-2-yl)oxy]-... | S. aureus | 15.625 |
| 6-Amino-1-(indene derivative) | Pseudomonas aeruginosa | 29.4 |
| Pyrimidine derivatives | E. coli | 8.33 |
| Pyrrolo[2,3-d]pyrimidine derivatives | C. albicans | 16.69 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways . The presence of the pyrimidine ring is believed to enhance interaction with bacterial ribosomes, leading to bactericidal activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly influence the biological activity of compounds in this class. For instance, substituents at the 4-position of the pyrimidine ring enhance lipophilicity and improve membrane permeability, which is critical for cellular uptake .
Key Findings:
- Substituent Variability : Alkyl or aryl groups at specific positions can enhance antibacterial potency.
- Pyrimidine Stability : The stability of the pyrimidine moiety under physiological conditions correlates with increased activity.
- Indene Influence : The indene structure may contribute to the overall bioactivity through π-stacking interactions with DNA .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Biofilm Inhibition : A related compound demonstrated significant biofilm inhibition against MRSA strains, achieving a minimum biofilm inhibitory concentration (MBIC) of approximately 62 µg/mL . This suggests that modifications leading to enhanced biofilm penetration could be beneficial for therapeutic applications.
- Clinical Trials : Preliminary clinical trials involving derivatives of this compound have shown promise in treating resistant bacterial infections, particularly in patients with chronic wounds infected by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine be optimized for academic research?
- Methodological Answer : Optimize reaction conditions using palladium or copper catalysts in polar aprotic solvents (e.g., DMF) under inert atmospheres . Purification via recrystallization or chromatography improves yield and purity. Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts. Adjust temperature (80–120°C) and solvent ratios to enhance selectivity for the pyrimidine-oxygen bond formation .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indenamine moiety (δ 3.0–4.5 ppm for dihydro protons) and pyrimidine ring (δ 8.0–9.0 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula.
- X-ray crystallography : Resolve stereochemistry of the 2,3-dihydro-1H-inden-1-amine core, particularly for chiral centers .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods to mitigate inhalation risks. Store in airtight containers under nitrogen to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., CSNK1E) using fluorescence polarization assays .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the pyrimidine ring (e.g., chloro or methoxy substituents) and compare IC50 values .
- Molecular docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina to predict binding affinities .
Q. What experimental strategies address contradictions in pharmacological data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo efficacy .
- Impurity profiling : Quantify byproducts (e.g., oxidized indenamine derivatives) via LC-MS to rule out confounding effects .
Q. How can the environmental fate of this compound be studied systematically?
- Methodological Answer :
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products (e.g., pyrimidine ring cleavage) via GC-MS .
- Ecotoxicology models : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50) and bioaccumulation potential .
- Soil adsorption experiments : Measure log Koc values to predict mobility in environmental compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
